Cyclohexanamine, N-cyclohexyl-, phosphate
Description
Overview of Dicyclohexylamine-Derived Phosphates in Chemical Sciences
Dicyclohexylamine (B1670486) (DCHA), a secondary aliphatic amine, is a versatile reagent in organic synthesis. wikipedia.orgchemeo.com It is primarily used as an intermediate in the production of various chemicals, including corrosion inhibitors, insecticides, and vulcanization accelerators. oecd.org When reacted with phosphoric acid, it forms dicyclohexylamine phosphate (B84403). The nature of the resulting salt can vary, with different stoichiometric ratios of the amine to the acid being possible, such as the 3:1 salt, Tris(N-cyclohexylcyclohexanaminium) phosphate. epa.gov
The formation of such amine-phosphate salts is a classic acid-base reaction. Dicyclohexylamine, like other aliphatic amines, acts as a weak base. wikipedia.org The interaction with phosphoric acid leads to the formation of an ionic pair, which can influence the physicochemical properties of the resulting mixture, such as viscosity and density. nih.gov These properties are of fundamental interest in understanding the molecular organization of these systems.
Significance of Organophosphorus Chemistry with Aliphatic Amines
Organophosphorus chemistry is a major branch of chemical science that investigates the properties and synthesis of organic compounds containing phosphorus. wikipedia.org These compounds have found widespread use as pesticides, reagents in organic synthesis like the Wittig reaction, and as ligands in catalysis. wikipedia.org The interaction of organophosphorus compounds with amines is a particularly significant area of study.
The addition of an amine to an organophosphorus acid can lead to the formation of ionic liquids. nih.gov These are salts with low melting points that are of great interest due to their potential applications as solvents and in extraction processes. nih.gov The study of mixtures of organophosphorus acids and amines, such as dicyclohexylamine, allows for the investigation of speciation and intermolecular interactions. nih.gov These studies are crucial for designing new extraction systems and for understanding the synergistic or antagonistic effects observed when these compounds are used in combination. nih.govnih.gov For instance, research has shown that the selectivity of metal extraction can be significantly altered by the addition of an amine to an organophosphorus extractant. nih.gov
Scope and Research Trajectories for Cyclohexanamine, N-cyclohexyl-, phosphate
The specific compound, this compound, presents several avenues for further academic research. While general properties of dicyclohexylamine and its derivatives are known, detailed investigations into the crystal structure, thermal stability, and spectroscopic characteristics of this particular phosphate salt could yield valuable data.
Future research could focus on:
Detailed Physicochemical Analysis: A thorough examination of properties such as melting point, boiling point, and solubility in various solvents would provide a more complete profile of the compound.
Structural Elucidation: X-ray crystallography studies could determine the precise three-dimensional arrangement of the ions in the solid state, offering insights into the hydrogen bonding network and packing forces.
Applications in Materials Science: Investigating the potential of this compound as a corrosion inhibitor, a common application for dicyclohexylamine derivatives, could be a fruitful area of research. oecd.org Its properties as a potential phase transfer catalyst or as a component in the formulation of novel ionic liquids could also be explored.
Synergistic Effects in Extraction: Building on the established knowledge of amine-organophosphorus acid mixtures in solvent extraction, studies could be designed to evaluate the specific efficacy of this compound in the separation of metal ions. nih.govnih.gov
Data Tables
Table 1: Properties of Dicyclohexylamine
| Property | Value |
| IUPAC Name | N-cyclohexylcyclohexanamine |
| Other Names | Dicyclohexylamine, DCHA |
| CAS Number | 101-83-7 |
| Molecular Formula | C12H23N |
| Molecular Weight | 181.32 g/mol |
| Appearance | Colorless liquid |
| Odor | Faint fish-like odor |
| Boiling Point | 256 °C |
| Melting Point | -2 °C |
| Density | 0.91 g/cm³ |
| Source: PubChem CID 7582 nih.gov |
Table 2: Properties of this compound (3:1)
| Property | Value |
| Systematic Name | Tris(N-cyclohexylcyclohexanaminium) phosphate |
| CAS Number | 68052-37-9 |
| Molecular Formula | C36H72N3O4P |
| Molecular Weight | 641.94 g/mol |
| Source: EPA CompTox epa.gov |
Structure
2D Structure
Properties
CAS No. |
54941-49-0 |
|---|---|
Molecular Formula |
C12H26NO4P |
Molecular Weight |
279.31 g/mol |
IUPAC Name |
N-cyclohexylcyclohexanamine;phosphoric acid |
InChI |
InChI=1S/C12H23N.H3O4P/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-5(2,3)4/h11-13H,1-10H2;(H3,1,2,3,4) |
InChI Key |
XQCCNEVAQOEEQW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NC2CCCCC2.OP(=O)(O)O |
Related CAS |
68052-37-9 |
Origin of Product |
United States |
Mechanistic Investigations of Chemical Reactions Involving Cyclohexanamine, N Cyclohexyl , Phosphate
Phospho Transfer Mechanisms and Nucleophilic Reactivity
The reactivity of Cyclohexanamine, N-cyclohexyl-, phosphate (B84403) in phospho transfer reactions is intrinsically linked to the nucleophilicity of the dicyclohexylamine (B1670486) and the nature of the phosphate group. Dicyclohexylamine, a secondary amine, is a moderately strong base and a competent nucleophile. The formation of the dicyclohexylammonium (B1228976) salt with phosphoric acid tempers this nucleophilicity through protonation of the amine nitrogen.
In a reaction mixture, an equilibrium will exist between the salt and its constituent free amine and acid. The extent of this equilibrium is dependent on the solvent and the presence of other acidic or basic species. The free dicyclohexylamine is the primary nucleophilic species. Its reaction with organophosphorus compounds, such as dichlorophenylphosphine (B166023), has been shown to proceed via nucleophilic attack of the nitrogen atom on the phosphorus center, leading to the formation of phosphinic amides.
Phospho transfer reactions are fundamental in bio-organic chemistry. chemicalbook.com These reactions can proceed through different mechanisms, primarily associative (akin to SN2) or dissociative (akin to SN1) pathways. In an associative mechanism, the nucleophile (in this case, potentially dicyclohexylamine) attacks the phosphorus center, forming a pentacoordinate intermediate or transition state. In a dissociative mechanism, a metaphosphate-like species is generated first, which is then captured by the nucleophile. The preferred pathway is influenced by the nature of the phosphate substrate, the nucleophile, and the solvent. Given the steric bulk of the two cyclohexyl groups in dicyclohexylamine, a dissociative or a concerted mechanism with a loose transition state might be favored in many instances.
Reaction Kinetics and Thermodynamic Parameters
Detailed kinetic and thermodynamic data for reactions specifically involving Cyclohexanamine, N-cyclohexyl-, phosphate are scarce in the literature. However, general principles can be applied. The formation of the salt itself is an exothermic acid-base reaction.
The kinetics of reactions where the dicyclohexylammonium phosphate acts as a reactant or catalyst would be influenced by several factors:
Concentration: The rate of reaction would be expected to depend on the concentration of the salt and any other reactants.
Temperature: As with most chemical reactions, an increase in temperature would generally lead to an increase in the reaction rate, following the Arrhenius equation.
Solvent: The polarity and proticity of the solvent can significantly affect reaction rates by influencing the dissolution of the salt and the stabilization of transition states and intermediates.
Thermodynamic parameters for the parent amine, dicyclohexylamine, are available and can provide some context.
Selected Thermodynamic Data for Dicyclohexylamine
| Parameter | Value | Unit | Reference |
|---|---|---|---|
| Molar Mass | 181.323 | g·mol⁻¹ | wikipedia.org |
| Melting Point | -0.1 | °C | wikipedia.org |
| Boiling Point | 255.8 | °C | wikipedia.org |
Influence of Solvent Effects on Reaction Pathways
The choice of solvent plays a critical role in the reactions of this compound. The salt's solubility and the extent of ion pairing versus dissociation are highly dependent on the solvent medium.
Polar Protic Solvents (e.g., water, alcohols): In these solvents, the salt is likely to be more dissociated into dicyclohexylammonium and phosphate ions. The solvent molecules can solvate the ions and can also participate in the reaction, for example, by acting as proton donors or acceptors, thus influencing the reaction pathway.
Polar Aprotic Solvents (e.g., acetonitrile (B52724), DMF): In these solvents, ion pairing would be more significant. The dicyclohexylammonium cation and the phosphate anion would exist in close proximity, which could influence the reactivity. These solvents are less likely to directly participate in the reaction mechanism beyond solvating the species.
Nonpolar Solvents (e.g., hexane, toluene): The solubility of the salt in nonpolar solvents is expected to be low. Reactions in such media would likely occur under heterogeneous conditions or require the use of phase-transfer catalysts.
The liberation of free acids from their dicyclohexylammonium salts, a common procedure in peptide synthesis, highlights the practical application of solvent effects. This process typically involves suspending the salt in an organic solvent like ethyl acetate (B1210297) and then treating it with an aqueous acid, demonstrating a two-phase reaction system. bachem.com
Catalytic Roles in Formation and Transformation
While specific catalytic applications of this compound are not well-documented, the parent amine, dicyclohexylamine, and its salts are known to be used in several catalytic processes. The phosphate anion itself can also exhibit catalytic activity, particularly in acid- or base-catalyzed reactions. nih.gov
Dicyclohexylamine is used as a catalyst for flexible polyurethane foams. wikipedia.org In the context of phosphate chemistry, amine bases are often used to catalyze phosphorylation reactions by activating the phosphorylating agent or by acting as a proton scavenger. The dicyclohexylammonium ion, being the conjugate acid of a moderately strong base, can act as a mild acid catalyst.
The use of dicyclohexylammonium salts of N-protected amino acids is a testament to their role in facilitating purification and handling of these compounds, which is an indirect form of process catalysis. bachem.com The formation of the salt allows for the isolation and purification of compounds that are otherwise difficult to handle.
Intermediate Species Identification and Characterization
The identification of intermediate species in reactions involving this compound would depend on the specific reaction being studied. In acid-base reactions, the primary species are the dicyclohexylammonium cation and the various protonated forms of the phosphate anion (H₂PO₄⁻, HPO₄²⁻, PO₄³⁻).
In reactions where dicyclohexylamine acts as a nucleophile towards a phosphorus center, a phosphorylated dicyclohexylammonium species could be a transient intermediate. Spectroscopic techniques such as NMR (³¹P and ¹H) and IR would be crucial for the identification and characterization of such intermediates. For example, in the study of the reaction between dichlorophenylphosphine and dicyclohexylamine, various phosphinic amide and other phosphorus-containing products were isolated and characterized using these techniques, along with X-ray crystallography.
The crystal structure of a related compound, dicyclohexylammonium O,O'-diphenyl phosphate, has been determined, providing insight into the non-covalent interactions, such as hydrogen bonding, that stabilize the salt structure in the solid state. mdpi.com These types of interactions are also important in solution and can influence the formation and stability of reaction intermediates.
Advanced Structural Elucidation and Solid State Chemistry of Cyclohexanamine, N Cyclohexyl , Phosphate
Single-Crystal X-ray Diffraction Studies
Single-crystal X-ray diffraction (SCXRD) is the definitive method for determining the precise atomic arrangement within a crystalline solid. This technique allows for the elucidation of the unit cell, space group, and the exact coordinates of each atom, from which all other structural parameters are derived.
The crystal system and space group describe the symmetry of the crystal lattice. For ionic compounds like dicyclohexylammonium (B1228976) salts, the specific arrangement is influenced by the size, shape, and charge of the constituent ions and the hydrogen bonding networks they form.
A detailed study of dicyclohexylammonium O,O'-diphenyl phosphate (B84403) revealed that it crystallizes in the orthorhombic system within the chiral space group P2₁2₁2₁ mdpi.com. Another related salt, dicyclohexylammonium chromate, was found to crystallize in the triclinic system researchgate.net. This indicates that Cyclohexanamine, N-cyclohexyl-, phosphate is likely to crystallize in a low-symmetry system such as triclinic, monoclinic, or orthorhombic, which is common for complex organic salts. The final crystal packing would be a balance between efficient space-filling and the optimization of strong hydrogen bonds.
Table 1: Representative Crystallographic Data for a Related Dicyclohexylammonium Salt
| Parameter | Dicyclohexylammonium O,O'-Diphenyl Phosphate mdpi.com |
|---|---|
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
This data is for a closely related compound and serves as a predictive model for this compound.
Analysis of bond parameters provides fundamental information about the molecular geometry and bonding within the ions. In the phosphate anion, the phosphorus atom adopts a tetrahedral geometry. In the case of the O,O'-diphenyl phosphate anion, the O–P–O bond angles range significantly, from 96.31(11)° to 119.96(12)°, reflecting a distorted tetrahedral environment mdpi.com. Similar distortions are expected for the simple phosphate anion (H₂PO₄⁻ or HPO₄²⁻) in the title compound, arising from the effects of crystal packing and hydrogen bonding.
The geometry of the dicyclohexylammonium cation is characterized by standard C-C and C-N single bond lengths and tetrahedral bond angles around the sp³-hybridized carbon and nitrogen atoms.
Table 2: Key Bond Angle Ranges in a Representative Phosphate Anion
| Angle | Value (°) mdpi.com |
|---|
| O–P–O | 96.31 – 119.96 |
Data from dicyclohexylammonium O,O'-diphenyl phosphate, illustrating the expected distorted tetrahedral geometry around the phosphorus atom.
The crystal structure of dicyclohexylammonium salts is heavily stabilized by extensive hydrogen bonding networks. The primary interaction is the strong, charge-assisted hydrogen bond between the ammonium (B1175870) group (N⁺–H₂) of the cation and the oxygen atoms of the phosphate anion (P–O⁻).
Table 3: Hydrogen Bond Geometry in a Representative Dicyclohexylammonium Salt
| Donor–H···Acceptor | D···A Distance (Å) mdpi.com |
|---|---|
| N1–H···O2 | 2.730 |
| N1–H···O1 | 2.806 |
Data from dicyclohexylammonium O,O'-diphenyl phosphate, showing the strong hydrogen bonds that define the crystal structure.
Powder X-ray Diffraction for Phase Identification and Purity
Powder X-ray Diffraction (PXRD) is an essential technique for the characterization of polycrystalline materials. It is used to identify the crystalline phase of a compound and to assess its purity. For this compound, a PXRD analysis would yield a unique diffraction pattern, which serves as a "fingerprint" for this specific crystalline solid niscpr.res.in.
This experimental pattern can be compared to a reference pattern, either from a known standard or a theoretical pattern calculated from single-crystal X-ray data. Any deviation or the presence of additional peaks would indicate the presence of impurities or a different polymorphic form. The technique is crucial for quality control in the synthesis and manufacturing of the compound, ensuring batch-to-batch consistency. The use of PXRD for the characterization of dicyclohexylammonium salts has been previously documented, underscoring its utility in this context niscpr.res.in.
Conformational Analysis of Cyclohexyl Moieties and Amine Orientation
The conformational flexibility of the dicyclohexylammonium cation is a key aspect of its structure. The six-membered cyclohexyl rings are not planar and adopt specific three-dimensional shapes to minimize steric and torsional strain.
The most stable conformation for a cyclohexane (B81311) ring is the "chair" conformation. In this arrangement, all C-C-C bond angles are close to the ideal tetrahedral angle (109.5°), and the hydrogen atoms on adjacent carbons are perfectly staggered, minimizing torsional strain.
In the dicyclohexylammonium cation, both cyclohexyl rings are expected to adopt this stable chair conformation. Each ring has two types of substituent positions: axial (perpendicular to the general plane of the ring) and equatorial (in the general plane of the ring). For the nitrogen atom attached to a cyclohexyl ring, it acts as a substituent. This N-cyclohexyl group is sterically bulky. To minimize destabilizing steric interactions, known as 1,3-diaxial interactions, bulky substituents strongly prefer to occupy the more spacious equatorial position. Therefore, in the most stable conformer of the dicyclohexylammonium cation, the nitrogen atom is equatorially attached to both cyclohexyl rings. This conformational preference is consistently observed in the crystal structures of related compounds.
Protonation State Influence on Conformation
The protonation of the secondary amine, dicyclohexylamine (B1670486), to form the dicyclohexylammonium cation is a critical event that profoundly influences the molecule's conformation and its subsequent packing in the crystalline state. In its neutral form, dicyclohexylamine possesses a degree of conformational flexibility in the orientation of the two cyclohexyl rings relative to the nitrogen atom. However, upon protonation by phosphoric acid, the nitrogen atom becomes a cationic center, forming strong, charge-assisted hydrogen bonds with the phosphate anion.
This protonation event leads to a more defined and rigid conformation of the dicyclohexylammonium cation within the crystal lattice. The cyclohexyl rings typically adopt a stable chair conformation. The steric bulk of these rings plays a significant role in determining the geometry around the nitrogen atom. In the crystal structure of a closely related compound, dicyclohexylammonium O,O'-diphenyl phosphate, the C–N–C bond angle is notably large at 118.1(2)°. mdpi.com This deviation from the ideal tetrahedral angle is a direct consequence of the steric hindrance between the two bulky cyclohexyl groups.
The N-H bonds of the newly formed ammonium group are pivotal for the supramolecular assembly, acting as hydrogen bond donors to the oxygen atoms of the phosphate anion. The orientation of the cyclohexyl rings is such that the NH2+ group is often situated in an equatorial position with respect to both rings, minimizing steric strain and optimizing the potential for hydrogen bonding interactions. The protonation state, therefore, not only dictates the ionic character of the compound but also locks the cation into a specific conformation that is conducive to the formation of a stable, ordered crystal lattice.
| Parameter | Value |
|---|---|
| C-N-C Angle | ~118.1° |
| N-H···O Hydrogen Bond Distances | ~2.7 - 2.8 Å |
Polymorphism and Cocrystal Formation in Phosphate Salts
Polymorphism, the ability of a compound to crystallize in more than one distinct crystal structure, is a phenomenon of paramount importance in materials science and pharmaceuticals due to its impact on a substance's physical properties, including solubility, melting point, and stability. Amine salts, in general, are known to exhibit polymorphism, and dicyclohexylammonium phosphate is a candidate for such behavior. The conformational flexibility of the dicyclohexylammonium cation, although reduced upon protonation, and the multiple hydrogen bond acceptor sites on the phosphate anion can give rise to different packing arrangements and, consequently, different polymorphs.
The formation of different polymorphs can be influenced by various factors during crystallization, such as the choice of solvent, temperature, and the rate of cooling. Studies on diclofenac salts with various amines have shown that polymorphism is a frequent occurrence, with different crystalline forms being obtained from different solvents. nih.govnih.gov This suggests that the crystallization of dicyclohexylammonium phosphate under varying conditions could lead to the discovery of new polymorphic forms, each with its unique crystal lattice and physical properties.
Furthermore, the dicyclohexylammonium phosphate system is amenable to the formation of cocrystals. A cocrystal is a multi-component crystal in which the components are held together by non-covalent interactions, typically hydrogen bonding. In this context, the phosphate anion, with its multiple proton-accepting oxygen atoms, and the dicyclohexylammonium cation, with its proton-donating N-H groups, can engage in hydrogen bonding with other molecules (coformers) to form cocrystals. The selection of appropriate coformers could lead to the design of new solid forms with tailored properties.
Crystal Engineering Principles for Designed Architectures
Crystal engineering is the rational design and synthesis of crystalline solids with desired properties based on an understanding of intermolecular interactions. In the context of dicyclohexylammonium phosphate, the primary intermolecular interactions that can be exploited for crystal engineering are the strong, charge-assisted N-H···O hydrogen bonds between the cation and the anion.
The phosphate anion (H2PO4⁻, HPO4²⁻, or PO4³⁻, depending on the stoichiometry and pH of the crystallization medium) offers multiple oxygen atoms as hydrogen bond acceptors. This allows for the formation of a variety of supramolecular synthons, which are robust and predictable patterns of intermolecular interactions. For instance, the interaction between the dicyclohexylammonium cation and the phosphate anion can lead to the formation of discrete ion pairs, linear chains, or more complex two-dimensional or three-dimensional networks. In the case of dicyclohexylammonium O,O'-diphenyl phosphate, the cations and anions are linked by N–H···O hydrogen bonds to form a linear arrangement. mdpi.com
By systematically varying the stoichiometry of the amine and the acid, or by introducing other molecular species (coformers), it is possible to direct the assembly of these components into specific architectures. For example, the introduction of a coformer with hydrogen bond donor or acceptor functionalities could interrupt the primary cation-anion interactions and lead to the formation of a cocrystal with a completely different network structure. The principles of crystal engineering, therefore, provide a powerful toolkit for the design of novel solid forms of dicyclohexylammonium phosphate with potentially enhanced or modified physical and chemical properties.
| Interaction Type | Description | Potential for Architectural Control |
|---|---|---|
| N-H···O Hydrogen Bonds | Strong, charge-assisted interactions between the dicyclohexylammonium cation and the phosphate anion. | Primary driving force for self-assembly; can be used to form predictable synthons. |
| C-H···O Interactions | Weaker interactions between the cyclohexyl rings and the phosphate anion. | Can play a role in stabilizing the overall crystal packing. |
| van der Waals Forces | Interactions between the bulky cyclohexyl groups. | Influence the steric packing and overall density of the crystal structure. |
Spectroscopic Characterization of Cyclohexanamine, N Cyclohexyl , Phosphate
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of Cyclohexanamine, N-cyclohexyl-, phosphate (B84403) in both solution and solid states. By analyzing the magnetic properties of atomic nuclei, specifically ¹H, ¹³C, and ³¹P, detailed information about the chemical environment, connectivity, and conformation of the dicyclohexylammonium (B1228976) cation and the phosphate anion can be obtained.
In solution, the compound exists as the dicyclohexylammonium cation and the phosphate anion. The NMR spectra are influenced by the solvent, concentration, and temperature.
¹H NMR Spectroscopy: The proton NMR spectrum is characterized by signals arising from the cyclohexyl rings and the ammonium (B1175870) proton. The formation of the ammonium salt significantly affects the chemical shift of the protons attached to and near the nitrogen atom.
Cyclohexyl Protons: The protons on the two cyclohexyl rings typically appear as a series of broad, overlapping multiplets in the upfield region, generally between 1.0 and 2.0 ppm. chemicalbook.com These signals correspond to the axial and equatorial protons of the CH₂ groups and the CH group attached to the nitrogen.
N-H Protons: In the parent amine, dicyclohexylamine (B1670486), the N-H proton signal is a broad singlet. chemicalbook.com Upon protonation to form the dicyclohexylammonium ion, [ (C₆H₁₁)₂NH₂ ]⁺, the protons on the nitrogen become more deshielded and their signal shifts downfield. This N-H₂⁺ signal is often broad and its chemical shift is sensitive to solvent, temperature, and pH. In addition, a broad signal corresponding to the protonated amine (N-H) can be observed, typically around 2.5 ppm in a solvent like CDCl₃. chemicalbook.comnih.gov
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the dicyclohexylammonium cation. The spectrum will show distinct signals for the different carbon atoms of the cyclohexyl rings. The chemical shifts are influenced by their position relative to the nitrogen atom.
³¹P NMR Spectroscopy: ³¹P NMR is a highly effective technique for studying phosphorus-containing compounds due to the 100% natural abundance and spin ½ of the ³¹P nucleus. wikipedia.org The spectrum of Cyclohexanamine, N-cyclohexyl-, phosphate is expected to show a single resonance corresponding to the phosphate anion. The chemical shift of this signal is highly dependent on the protonation state of the phosphate (e.g., H₂PO₄⁻, HPO₄²⁻) and the nature of the counter-ion. wikipedia.org For simple inorganic phosphates, the chemical shifts can range from approximately 0 to 10 ppm relative to the standard, 85% H₃PO₄. researchgate.netnih.gov The interaction with the dicyclohexylammonium cation through hydrogen bonding can influence the precise chemical shift.
Interactive Data Table: Expected Solution-State NMR Chemical Shifts (ppm)
| Nucleus | Functional Group | Expected Chemical Shift (ppm) | Notes |
| ¹H | Cyclohexyl CH₂ and CH | 1.0 - 2.0 | Broad, overlapping multiplets. chemicalbook.com |
| ¹H | N-H₂⁺ | Variable (downfield) | Position and broadening are dependent on solvent and concentration. |
| ¹³C | Cyclohexyl C1 (attached to N) | ~50 - 60 | |
| ¹³C | Cyclohexyl C2, C3, C4 | ~25 - 35 | |
| ³¹P | Phosphate (PO₄³⁻) | 0 - 10 | Relative to 85% H₃PO₄; sensitive to protonation state. researchgate.netnih.gov |
Solid-state NMR (ssNMR) provides valuable information about the structure, packing, and dynamics of this compound in its crystalline or amorphous solid form. Magic Angle Spinning (MAS) is employed to average out anisotropic interactions and obtain higher resolution spectra.
¹³C MAS NMR: The ¹³C MAS NMR spectrum would reveal the number of crystallographically inequivalent carbon sites in the solid state. This can provide insights into the packing of the dicyclohexylammonium cations in the crystal lattice.
³¹P MAS NMR: ³¹P MAS NMR is particularly useful for probing the local environment of the phosphate anions. acs.org The chemical shift and the appearance of multiple peaks can indicate the presence of different phosphate species or crystallographically distinct sites. oup.com The technique can differentiate between various protonation states of the phosphate group and can also provide information on the hydrogen bonding interactions between the phosphate anions and the dicyclohexylammonium cations. acs.org
In solution, if the conformational interconversion is fast on the NMR timescale, averaged signals are observed. However, at low temperatures, the interconversion may be slowed down, allowing for the observation of distinct signals for axial and equatorial protons and carbons. This can provide information on the preferred conformation of the cyclohexyl rings and the stereochemistry at the nitrogen center. In the solid state, the conformation is fixed, and ssNMR can provide a snapshot of the specific conformation adopted in the crystal lattice.
Vibrational Spectroscopy
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of the molecule. These methods are complementary and provide a characteristic fingerprint of the compound, allowing for the identification of functional groups and the study of intermolecular interactions.
The IR spectrum of this compound is dominated by the vibrations of the dicyclohexylammonium cation and the phosphate anion.
N-H⁺ Stretching: A very broad and strong absorption band is expected in the region of 2400-3200 cm⁻¹, which is characteristic of the stretching vibrations of the N-H⁺ group in the ammonium cation involved in hydrogen bonding.
C-H Stretching: Strong bands in the 2850-2950 cm⁻¹ region correspond to the symmetric and asymmetric stretching vibrations of the C-H bonds in the CH₂ groups of the cyclohexyl rings. chemicalbook.com
Phosphate Vibrations: The phosphate anion (as H₂PO₄⁻ or HPO₄²⁻) gives rise to strong and characteristic absorptions. These include P=O stretching vibrations, typically in the 1200-900 cm⁻¹ region, and P-O stretching vibrations. biointerfaceresearch.com O-P-O bending modes are expected at lower frequencies. researchgate.net
N-H Bending: The bending vibrations of the N-H⁺ group are expected around 1600-1500 cm⁻¹.
C-H Bending: The scissoring and wagging vibrations of the CH₂ groups of the cyclohexyl rings appear in the 1440-1470 cm⁻¹ region. chemicalbook.com
Raman spectroscopy provides complementary information to IR spectroscopy. Non-polar bonds and symmetric vibrations often give rise to strong Raman signals.
C-H Stretching: The C-H stretching vibrations of the cyclohexyl rings are also prominent in the Raman spectrum in the 2850-2950 cm⁻¹ region. nih.gov
Phosphate Vibrations: The symmetric stretching vibration of the phosphate group (P-O) is expected to give a strong and sharp band in the Raman spectrum, typically around 950-1100 cm⁻¹. researchgate.net This band is often used as a diagnostic marker for phosphate minerals and compounds.
Ring Vibrations: The skeletal vibrations of the cyclohexyl rings, often referred to as "ring breathing" modes, give rise to characteristic signals in the fingerprint region (below 1500 cm⁻¹).
Interactive Data Table: Characteristic Vibrational Frequencies (cm⁻¹)
| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Notes |
| N-H⁺ Stretch | 2400-3200 (very broad, strong) | Weak | Characteristic of hydrogen-bonded ammonium ion. |
| C-H Stretch | 2850-2950 (strong) | 2850-2950 (strong) | From cyclohexyl rings. nih.govchemicalbook.com |
| N-H Bend | 1600-1500 (medium) | ||
| C-H Bend | 1440-1470 (medium) | 1440-1470 (medium) | Scissoring vibration of CH₂ groups. chemicalbook.com |
| P=O / P-O Stretch | 1200-900 (strong, broad) | 950-1100 (strong, sharp) | Position depends on the specific phosphate anion (e.g., H₂PO₄⁻). biointerfaceresearch.comresearchgate.net |
Vibrational Circular Dichroism (VCD) Applications
Vibrational circular dichroism (VCD) is a specialized spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. This technique is exceptionally valuable for determining the absolute configuration and solution-state conformation of chiral molecules. rsc.orgnih.gov VCD spectra provide detailed information on the three-dimensional arrangement of atoms in a molecule, as the VCD signals are highly sensitive to the spatial relationships between different functional groups. ru.nl
While VCD has proven to be a reliable method for the structural elucidation of a wide range of molecules, including natural products and complex synthetic molecules, to date, no specific VCD studies have been published in the scientific literature for this compound. rsc.orgrsc.org The application of VCD to this compound would provide significant insights into its stereochemistry, which is crucial for understanding its interactions in a chiral environment.
Mass Spectrometry (MS) Techniques
Mass spectrometry is a fundamental analytical technique used to measure the mass-to-charge ratio of ions. It is widely employed for the identification, quantification, and structural elucidation of chemical compounds.
Electron Ionization Mass Spectrometry
Electron ionization (EI) is a hard ionization technique that involves bombarding a sample with a high-energy electron beam, typically at 70 eV. azom.com This process leads to the formation of a molecular ion and extensive fragmentation. The resulting fragmentation pattern serves as a molecular fingerprint that can be compared with spectral libraries for compound identification. azom.comdrugbank.com
The electron ionization mass spectrum of the N-cyclohexyl-cyclohexanamine moiety of the target compound is well-documented. nist.gov The mass spectrum is characterized by a series of fragment ions that are indicative of the dicyclohexylamine structure. The base peak and other significant fragments are presented in the table below.
Table 1: Major Fragments in the Electron Ionization Mass Spectrum of Cyclohexanamine, N-cyclohexyl-
| m/z | Relative Intensity (%) | Proposed Fragment |
| 41 | 85 | C3H5+ |
| 55 | 90 | C4H7+ |
| 67 | 40 | C5H7+ |
| 82 | 60 | C6H10+ |
| 83 | 100 | [C6H11]+ (Cyclohexyl cation) |
| 99 | 50 | [C6H13N]+ |
| 138 | 65 | [M-C3H7]+ |
| 181 | 20 | [M]+ (Molecular ion) |
Data sourced from NIST Chemistry WebBook nist.gov
High-Resolution Mass Spectrometry for Exact Mass Determination
High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, typically with an accuracy in the parts-per-million (ppm) range. azom.com This precision allows for the determination of the elemental composition of a molecule from its exact mass. HRMS is a critical tool for confirming the identity of known compounds and for elucidating the structure of unknown substances.
For this compound, HRMS would be used to determine the exact mass of the protonated molecule or its characteristic ions. The exact mass of the dicyclohexylamine cation ([C12H24N]+) has been calculated and is a key identifier for this part of the compound. nih.gov
Table 2: Theoretical Exact Mass of the Dicyclohexylammonium Ion
| Ion Formula | Theoretical Exact Mass (Da) |
| [C12H24N]+ | 182.1903 |
Calculated based on the monoisotopic mass of Dicyclohexylamine (181.1830 Da) nih.gov
X-ray Absorption Spectroscopy for Coordination Environment Analysis
X-ray Absorption Spectroscopy (XAS) is a powerful technique for probing the local geometric and electronic structure of a specific element within a material. iaea.org XAS is element-specific and can be applied to crystalline and amorphous materials, as well as to samples in the solid, liquid, or gas phase. The technique is divided into two regions: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS).
The XANES region provides information about the oxidation state and coordination chemistry of the absorbing atom. escholarship.org For this compound, P K-edge XANES could be employed to study the electronic environment of the phosphorus atom in the phosphate anion. nih.gov This would reveal details about the nature of the bonding between the phosphorus and oxygen atoms and how this is influenced by the dicyclohexylammonium cation.
The EXAFS region provides information about the local atomic environment of the absorbing atom, including the number, distance, and type of neighboring atoms. Analysis of the P K-edge EXAFS spectrum would allow for the determination of the P-O bond lengths and the coordination number of the phosphorus atom.
Although XAS is a highly informative technique for studying the local structure of phosphate-containing materials, there are currently no published XAS studies specifically on this compound. nih.gov Such an analysis would be valuable for understanding the detailed coordination environment of the phosphate group in this compound.
Computational Chemistry and Theoretical Investigations of Cyclohexanamine, N Cyclohexyl , Phosphate
Quantum Chemical Calculations (DFT, MP2)
Quantum chemical calculations, particularly Density Functional Theory (DFT) and Møller-Plesset second-order perturbation theory (MP2), are powerful tools for investigating the properties of molecular systems. DFT is widely used for its balance of computational cost and accuracy, especially for larger systems, while MP2 is often employed for its superior description of non-covalent interactions, such as hydrogen bonding and dispersion forces, which are critical in this ionic salt. nih.govdntb.gov.ua
The dicyclohexylammonium (B1228976) cation, a component of the title compound, possesses significant conformational flexibility due to its two cyclohexyl rings. These rings typically adopt a stable chair conformation. However, the orientation of these rings relative to each other and the N-H bond gives rise to multiple possible conformers.
Geometry optimization is a computational process to find the three-dimensional arrangement of atoms that corresponds to the lowest energy (the most stable structure). For a flexible molecule like dicyclohexylammonium phosphate (B84403), this process is essential. nsf.govq-chem.com Theoretical calculations, such as those performed on the analogous salt dicyclohexylammonium O,O'-diphenyl phosphate, show that the dicyclohexylammonium moiety has characteristic C-N-C bond angles around 118° and C-C-N angles around 110°. mdpi.com
The conformational energy landscape can be mapped by calculating the relative energies of different stable conformers. The energy differences between conformations, such as those arising from the axial or equatorial positions of the substituents on the cyclohexane (B81311) rings, are typically small, often just a few kcal/mol. mdpi.com
Table 1: Illustrative Conformational Energy Data for Dicyclohexylammonium Cation This table illustrates the type of data obtained from conformational analysis. Values are hypothetical but representative.
| Conformer | Method/Basis Set | Relative Energy (kcal/mol) | Population at 298 K (%) |
|---|---|---|---|
| Chair-Chair (global minimum) | DFT/B3LYP/6-31G(d) | 0.00 | 75.5 |
| Chair-Boat | DFT/B3LYP/6-31G(d) | +5.5 | 0.1 |
HOMO/LUMO Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's chemical reactivity. For an ionic salt like Cyclohexanamine, N-cyclohexyl-, phosphate, the HOMO is expected to be localized on the electron-rich phosphate anion, while the LUMO would be centered on the dicyclohexylammonium cation. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) provides a measure of the chemical stability of the compound. A large gap implies high stability and low reactivity.
Table 2: Illustrative Frontier Molecular Orbital Data This table illustrates typical data from a HOMO-LUMO analysis. Values are hypothetical.
| Parameter | Method | Energy (eV) | Localization |
|---|---|---|---|
| HOMO | DFT/B3LYP | -6.8 | Phosphate Anion |
| LUMO | DFT/B3LYP | +2.5 | Dicyclohexylammonium Cation |
Natural Bond Orbital (NBO) Analysis: NBO analysis provides a chemical interpretation of the wavefunction in terms of Lewis structures, including lone pairs and bonds. uni-muenchen.de For this salt, NBO analysis would quantify the ionic character of the interaction by calculating the partial atomic charges. It would show a significant positive charge localized on the ammonium (B1175870) group (-NH2+) and a delocalized negative charge on the phosphate anion (H2PO4- or HPO42-). Furthermore, NBO analysis characterizes the strong N-H+···O- hydrogen bonds as donor-acceptor interactions, calculating the second-order perturbation energy (E(2)), which indicates the strength of the charge delocalization from the oxygen lone pair (donor) to the antibonding N-H orbital (acceptor). ijnc.irnih.gov
Molecular Electrostatic Potential (MEP): An MEP surface is a 3D map of the electrostatic potential on the electron density surface of a molecule. It is a powerful tool for predicting reactivity and intermolecular interactions. mdpi.com For this compound, the MEP would show distinct regions of positive and negative potential. A strong negative potential (typically colored red) would be concentrated on the oxygen atoms of the phosphate anion, identifying them as sites for electrophilic attack and as potent hydrogen bond acceptors. nih.gov Conversely, a strong positive potential (blue) would be found around the acidic protons of the dicyclohexylammonium cation, marking them as the hydrogen bond donor sites. nih.gov
Quantum Theory of Atoms in Molecules (QTAIM): QTAIM analysis examines the topology of the electron density (ρ) to characterize chemical bonding. nih.gov This method is particularly useful for analyzing non-covalent interactions like hydrogen bonds. By locating the bond critical point (BCP) between the hydrogen donor (N-H) and acceptor (O-P), QTAIM provides key metrics. A positive value of the Laplacian of the electron density (∇²ρ(r)) at the BCP is characteristic of a non-covalent, closed-shell interaction, such as the ionic hydrogen bond in this salt. The magnitudes of ρ(r) and ∇²ρ(r) at the BCP correlate with the strength of the hydrogen bond. nih.govresearchgate.net
Intermolecular Interaction Analysis
The solid-state structure and properties of this compound are governed by a network of intermolecular interactions.
The primary interaction holding the salt together is the strong, charge-assisted hydrogen bond between the dicyclohexylammonium cation and the phosphate anion. The protonated amine group (N-H+) acts as a hydrogen bond donor, while the negatively charged oxygen atoms of the phosphate group act as acceptors. These N-H+···O- interactions are highly directional and significantly stronger than neutral hydrogen bonds due to the electrostatic attraction between the oppositely charged ions. conicet.gov.arsemanticscholar.org In the crystal structure of the related compound, dicyclohexylammonium O,O'-diphenyl phosphate, these strong N–H···O hydrogen bonds create a linear chain of cations and anions. mdpi.com
Table 3: Typical Parameters for Charge-Assisted N-H+···O- Hydrogen Bonds Data based on values reported for similar amine-phosphate/carboxylate systems.
| Parameter | Typical Range | Significance |
|---|---|---|
| H···O Distance | 1.65 - 1.85 Å | Shorter distance indicates stronger bond. |
| N-H···O Angle | 165 - 180° | High directionality, approaching linearity. ijnc.ir |
Spodium bonding is a noncovalent interaction involving an element from Group 12 of the periodic table (zinc, cadmium, or mercury) acting as an electron acceptor (Lewis acid). researchgate.netnih.gov This type of bond is distinct from classical coordination bonds and has been identified as a significant force in supramolecular chemistry and biological systems. chembites.orgacs.org
The chemical composition of this compound involves carbon, hydrogen, nitrogen, oxygen, and phosphorus. As there are no Group 12 elements present in this compound, spodium bonding interactions are not relevant to its chemical structure or intermolecular forces.
Solvation Models and Hydration Thermodynamics
Understanding the behavior of this compound in solution, particularly in water, is crucial for many applications. Computational solvation models are used to predict thermodynamic properties related to hydration. nih.gov
These models can be broadly categorized into two types:
Implicit Solvation Models: The solvent is treated as a continuous medium with a defined dielectric constant. Models like the Polarizable Continuum Model (PCM) or the SMD (Solvation Model based on Density) are computationally efficient and can provide good estimates of the free energy of solvation.
Explicit Solvation Models: Individual solvent molecules (e.g., water) are included in the quantum chemical calculation. This approach is more computationally demanding but allows for the detailed analysis of specific solute-solvent interactions, such as hydrogen bonding, and the structure of the solvation shells. nih.gov
The hydration of the dicyclohexylammonium phosphate salt involves a balance of competing effects. The two cyclohexyl groups are large and nonpolar, leading to hydrophobic interactions with water. In contrast, the ammonium (-NH2+) and phosphate (e.g., H2PO4-) moieties are highly charged and hydrophilic, forming strong hydrogen bonds with surrounding water molecules. Computational studies can quantify the thermodynamic cost or benefit of hydration. researchgate.net
Table 4: Illustrative Hydration Thermodynamics Data This table illustrates the concept of calculating hydration free energies. Values are hypothetical but demonstrate the expected trends.
| Ion | Model/Method | Calculated ΔG_hydration (kcal/mol) | Interpretation |
|---|---|---|---|
| Dicyclohexylammonium (C12H24N+) | SMD/DFT | -55 | Favorable hydration, dominated by the charged ammonium group. |
| Dihydrogen Phosphate (H2PO4-) | SMD/DFT | -95 | Very favorable hydration due to high charge and H-bonding capacity. |
By calculating the standard free energy of transfer from the gas phase to the aqueous phase (ΔG_hydration), chemists can predict the solubility and partitioning behavior of the compound.
Reaction Mechanism Modeling and Transition State Characterization
The formation of this compound, an acid-base salt, proceeds through the transfer of a proton from phosphoric acid to the nitrogen atom of dicyclohexylamine (B1670486). While this is a seemingly straightforward proton transfer, computational modeling provides deeper insights into the reaction dynamics, the role of the solvent, and the energetic landscape of the process. Theoretical investigations, primarily employing Density Functional Theory (DFT), are instrumental in elucidating the reaction mechanism and characterizing the transition state.
In a typical computational approach, the reaction pathway is modeled by defining the reactant and product states. The reactants would be represented by the optimized geometries of dicyclohexylamine and phosphoric acid, while the product is the ion pair, dicyclohexylammonium phosphate. The transition state (TS) is the highest energy point along the reaction coordinate, representing the energy barrier that must be overcome for the reaction to occur.
The search for the transition state geometry is a critical aspect of reaction mechanism modeling. Algorithms such as the synchronous transit-guided quasi-Newton (STQN) method are employed to locate the TS. Once located, frequency calculations are performed to confirm the nature of the stationary point. A true transition state is characterized by having exactly one imaginary frequency, which corresponds to the vibrational mode of the bond being formed (N-H) and the bond being broken (O-H).
The intrinsic reaction coordinate (IRC) is then calculated to connect the transition state to the reactants and products, ensuring that the located TS is indeed the correct one for the reaction under investigation. This provides a detailed picture of the molecular rearrangements that occur during the proton transfer.
Research into phosphate-catalyzed reactions has shown that phosphate can act as a bifunctional catalyst, facilitating proton transfer through a concerted mechanism. nih.gov In the formation of dicyclohexylammonium phosphate, the phosphate anion itself can be stabilized by the dicyclohexylammonium cation through hydrogen bonding. Computational models can quantify the strength of these interactions.
Table 1: Illustrative Calculated Energetic Properties for the Formation of Dicyclohexylammonium Phosphate
| Parameter | Value (kcal/mol) | Method/Basis Set |
| Activation Energy (Ea) | 5.2 | B3LYP/6-311++G(d,p) |
| Enthalpy of Reaction (ΔH) | -15.8 | B3LYP/6-311++G(d,p) |
| Gibbs Free Energy of Reaction (ΔG) | -8.9 | B3LYP/6-311++G(d,p) |
Note: The data in this table is illustrative and represents typical values that would be obtained from DFT calculations for such a reaction. The specific values would depend on the level of theory and basis set employed.
The solvent environment plays a crucial role in proton transfer reactions. Implicit solvent models, such as the Polarizable Continuum Model (PCM), or explicit solvent models, where individual solvent molecules are included in the calculation, can be used to simulate the effect of the solvent on the reaction energetics. These models would demonstrate how a polar solvent stabilizes the charged product, thereby lowering the Gibbs free energy of the reaction.
Prediction of Spectroscopic Parameters
Computational chemistry provides powerful tools for the prediction of various spectroscopic parameters, which can be used to confirm the structure of this compound and to interpret experimental spectra. DFT calculations are widely used for this purpose, often showing satisfactory agreement with experimental data. nih.gov
Vibrational Spectroscopy (IR and Raman): Theoretical vibrational frequencies can be calculated using DFT. These calculations provide the wavenumbers and intensities of the vibrational modes of the molecule. By comparing the calculated spectrum with the experimental infrared (IR) and Raman spectra, one can assign the observed bands to specific molecular vibrations. For dicyclohexylammonium phosphate, key vibrational modes would include the N-H stretching and bending frequencies of the ammonium group, the P-O stretching modes of the phosphate anion, and the various C-H and C-N stretching and bending modes of the cyclohexyl rings. The NIST WebBook provides an experimental IR spectrum for dicyclohexylamine that can serve as a basis for comparison with the calculated spectrum of the protonated form. nist.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a valuable application of computational chemistry for structural elucidation. nih.gov The Gauge-Including Atomic Orbital (GIAO) method is commonly used in conjunction with DFT to calculate the isotropic shielding constants of the nuclei. These shielding constants are then converted to chemical shifts by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS).
For dicyclohexylammonium phosphate, calculations would predict the chemical shifts of the protons and carbons of the cyclohexyl rings and, importantly, the chemical shift of the proton attached to the nitrogen. The protonation of the amine would lead to a significant downfield shift for the N-H proton and the adjacent C-H protons compared to the neutral dicyclohexylamine.
Table 2: Illustrative Predicted vs. Experimental ¹³C and ¹H NMR Chemical Shifts (δ, ppm) for Dicyclohexylammonium Phosphate
| Atom | Predicted δ (ppm) | Experimental δ (ppm) |
| C1 | 55.2 | 54.8 |
| C2 | 30.5 | 30.1 |
| C3 | 25.1 | 24.7 |
| C4 | 25.9 | 25.5 |
| H-N⁺ | 8.5 | 8.3 |
| H1 | 3.1 | 3.0 |
Note: The data in this table is illustrative. The predicted values are typical of what would be obtained from GIAO-DFT calculations, and the experimental values are representative for such a compound.
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can be used to predict the electronic absorption spectra of molecules. These calculations provide the excitation energies and oscillator strengths for electronic transitions. For dicyclohexylammonium phosphate, which is a saturated compound, the electronic transitions would occur in the far-UV region and are typically of low intensity. The calculations would help in understanding the nature of these electronic transitions, which are primarily of the σ → σ* type.
The accuracy of the predicted spectroscopic parameters is highly dependent on the chosen computational method, including the functional and the basis set. nih.govmdpi.com Therefore, it is often necessary to benchmark different methods against experimental data for similar compounds to select the most appropriate level of theory. nih.gov
Supramolecular Assemblies and Host Guest Chemistry of Cyclohexanamine, N Cyclohexyl , Phosphate
Clathrate Formation and Inclusion Compounds
Clathrates are crystalline solids where guest molecules are entrapped within the cage-like structures of a host lattice. wikipedia.orgwikipedia.org The formation of such inclusion compounds is governed by the steric and electronic complementarity between the host and guest. While specific studies on clathrate formation by Cyclohexanamine, N-cyclohexyl-, phosphate (B84403) are not documented, the structural characteristics of its components suggest a significant potential for this behavior.
The dicyclohexylammonium (B1228976) cation, with its two bulky cyclohexyl rings, can act as a pillar in forming cavities or channels within a crystal lattice. These hydrophobic pockets would be suitable for encapsulating small, non-polar guest molecules. The phosphate anion, a well-known component in forming hydrogen-bonded networks, could form the framework of these cages. researchgate.netresearchgate.net It is conceivable that in the presence of suitable guest molecules (e.g., methane, noble gases, or small organic solvents), the crystallization of Cyclohexanamine, N-cyclohexyl-, phosphate could lead to the formation of stable clathrate structures. ugent.be The size and shape of the encapsulated guest would likely be highly specific, dictated by the dimensions of the cavities formed by the packing of the dicyclohexylammonium ions.
Illustrative Data Table: Potential Guest Molecules for Clathrate Formation
| Guest Molecule | van der Waals Diameter (Å) | Potential for Inclusion | Rationale |
|---|---|---|---|
| Methane | 3.8 | High | Small, non-polar, known to form clathrates with water. wikipedia.org |
| Xenon | 4.1 | High | Inert gas with a suitable size for inclusion in molecular cages. |
| Benzene | 5.3 | Moderate | May be too large, but π-stacking interactions could stabilize inclusion. |
| Dichloromethane | 4.8 | Moderate | Polarity might disrupt the hydrophobic pockets. |
Design and Construction of Self-Assembled Architectures
Self-assembly is the spontaneous organization of molecules into ordered structures, driven by non-covalent interactions. The ionic nature of this compound, combined with its capacity for hydrogen bonding and van der Waals forces, makes it an excellent building block for a variety of self-assembled architectures.
The primary driving force for assembly would be the electrostatic attraction between the dicyclohexylammonium cation and the phosphate anion. This ionic pairing can be complemented by a network of N-H···O hydrogen bonds between the ammonium (B1175870) group and the oxygen atoms of the phosphate. nih.govresearchgate.net The bulky and hydrophobic cyclohexyl groups are likely to segregate, leading to the formation of lamellar, micellar, or other ordered structures in solution or in the solid state. researchgate.net For instance, in a polar solvent, one could envision the formation of bilayers with a hydrophilic core composed of the ammonium-phosphate pairs and a hydrophobic exterior of cyclohexyl chains.
Research on similar systems, such as dicyclohexylammonium hydrogen phenylphosphonate, has demonstrated the formation of intricate hydrogen-bonded chains and layered structures. nih.govresearchgate.net It is highly probable that this compound would exhibit analogous, if not more complex, self-assembly behavior due to the multiple hydrogen-bonding sites on the phosphate ion.
Molecular Recognition and Binding Specificity
Molecular recognition is the specific interaction between two or more molecules through non-covalent forces. The potential for this compound to act as a host in molecular recognition events is significant, arising from the defined geometry of its self-assembled structures.
The cavities and channels formed in the crystalline lattice or in solution-phase assemblies could exhibit high binding specificity for guest molecules that are sterically and electronically complementary. rsc.org For example, the hydrophobic pockets created by the cyclohexyl groups could selectively bind other non-polar molecules of a specific size and shape. Furthermore, the phosphate groups, with their array of hydrogen bond acceptors, could offer specific binding sites for molecules capable of hydrogen bonding.
The binding specificity could be tuned by modifying the chemical environment. For example, changes in pH would alter the protonation state of the phosphate anion, thereby modulating its hydrogen-bonding capabilities and its affinity for certain guests. This tunability is a hallmark of advanced molecular recognition systems.
Illustrative Data Table: Hypothetical Binding Affinities
| Host System | Guest Molecule | Proposed Binding Interaction | Hypothetical Ka (M-1) |
|---|---|---|---|
| Crystalline this compound | Cyclohexane (B81311) | Hydrophobic inclusion | 102 - 103 |
| Crystalline this compound | 1,4-Dioxane | Hydrogen bonding with phosphate | 103 - 104 |
| Micellar assembly in water | Adamantane | Hydrophobic encapsulation | > 104 |
Interplay of Hydrogen Bonding and Other Non-Covalent Interactions in Assemblies
The stability and structure of supramolecular assemblies of this compound would be dictated by a delicate balance of several non-covalent interactions.
Hydrogen Bonding: The most significant directional interaction would be the hydrogen bonds between the N-H donors of the dicyclohexylammonium cation and the P-O and P=O acceptors of the phosphate anion. nih.govub.ro These interactions are crucial in defining the primary structure of the assembled motifs.
Ionic Interactions: The electrostatic attraction between the positively charged ammonium ion and the negatively charged phosphate ion provides the fundamental cohesive force holding the assembly together.
Hydrophobic Interactions: The aggregation of the bulky, non-polar cyclohexyl groups to minimize their contact with polar environments would be a major driving force for assembly, particularly in aqueous media.
The interplay of these forces is complex. For example, the strong, directional hydrogen bonds would create a primary framework, which would then be modulated by the less directional hydrophobic and van der Waals forces. This hierarchy of interactions allows for the formation of complex and potentially functional supramolecular architectures. researchgate.net
Dynamic Supramolecular Systems (e.g., Stimuli-Responsive Architectures)
A key feature of supramolecular systems is their dynamic and often reversible nature. Assemblies of this compound could be designed to be responsive to external stimuli, leading to the creation of "smart" materials. nih.govresearchgate.net
The most straightforward stimulus to exploit would be pH. nih.gov The phosphate anion can exist in different protonation states (H2PO4-, HPO42-, PO43-), and the dicyclohexylamine (B1670486) has a specific pKa. oecd.org Changing the pH of the medium would alter the charge and hydrogen-bonding capacity of the phosphate group, as well as the protonation state of the amine. This could trigger a disassembly of the supramolecular structure or a transition to a different assembled state. researchgate.net For instance, a hydrogel formed by the self-assembly of this salt could be designed to dissolve at a specific pH.
Temperature could also serve as a stimulus. The strength of hydrogen bonds and hydrophobic interactions is temperature-dependent. An increase in temperature could weaken these interactions, leading to a phase transition or disassembly of the supramolecular structure.
The development of such stimuli-responsive systems based on this compound could open doors to applications in areas such as controlled release, sensing, and adaptive materials. rsc.org
Illustrative Data Table: Potential Stimuli-Responsive Behavior
| Stimulus | Proposed Mechanism of Action | Potential Outcome |
|---|---|---|
| Decrease in pH | Protonation of phosphate, disruption of ionic and H-bonds. | Disassembly of the supramolecular structure. |
| Increase in Temperature | Weakening of hydrogen bonds and hydrophobic interactions. | Phase transition from gel to sol. |
| Addition of a competitive guest | Displacement of structural components from a host cavity. | Change in optical or mechanical properties. |
Environmental Chemistry and Degradation Pathways of Cyclohexanamine, N Cyclohexyl , Phosphate
Abiotic Degradation Mechanisms
Abiotic degradation refers to the breakdown of a chemical substance by non-living factors in the environment, such as water and sunlight.
Research has shown that the hydrolysis of phosphate (B84403) diesters, which are structurally related to the phosphate component of the target compound, is a very slow reaction in water. rsc.orgnih.gov Interestingly, studies have demonstrated that the rate of hydrolysis of phosphate diesters can be significantly accelerated in nonpolar solvents like cyclohexane (B81311). rsc.orgnih.govresearchgate.net For instance, at 25°C, phosphodiesters have been observed to hydrolyze 2 x 10⁹-fold more rapidly in cyclohexane than in water. rsc.orgnih.gov This acceleration is attributed to a lowering of the activation enthalpy of the reaction. rsc.orgnih.gov This suggests that the environmental medium can have a profound effect on the hydrolysis rate of such compounds.
Photolytic degradation, or photolysis, is the breakdown of compounds by light. In the atmosphere, this often involves reactions with photochemically produced hydroxyl (OH) radicals. For dicyclohexylamine (B1670486), the amine component of Cyclohexanamine, N-cyclohexyl-, phosphate, this is a significant degradation pathway.
The rate constant for the vapor-phase reaction of dicyclohexylamine with hydroxyl radicals has been estimated to be 1.3 x 10⁻¹⁰ cm³/molecule-sec at 25°C. nih.gov This corresponds to an atmospheric half-life of approximately 2.9 hours, assuming a daily average OH radical concentration of 5 x 10⁵ radicals/cm³. oecd.orgnih.gov This rapid degradation in the atmosphere indicates that dicyclohexylamine is not persistent in this environmental compartment. oecd.org
Biodegradation Studies in Aquatic and Terrestrial Environments
Biodegradation is the breakdown of organic matter by microorganisms, such as bacteria and fungi. nih.gov It is a key process that determines the fate of many organic chemicals in the environment. diva-portal.org
Studies on the biodegradation of dicyclohexylamine have shown that it is readily biodegradable. oecd.org In a study using an activated sludge seed, which simulates a wastewater treatment environment, 76.9% of dicyclohexylamine degraded within two weeks. nih.gov Another study, following a method comparable to the OECD TG 301C guideline, observed 77% biodegradation after 14 days. oecd.org Furthermore, a closed bottle test, similar to OECD TG 301D, showed over 96% degradation after 20 days using predominantly domestic sewage. oecd.org These results classify dicyclohexylamine as readily biodegradable. oecd.org
Identification and Fate of Degradation Products
The degradation of this compound is expected to yield dicyclohexylamine and inorganic phosphate. Dicyclohexylamine itself can be further broken down. When heated to decomposition, it is known to emit toxic fumes of nitrogen oxides. nih.gov
Dicyclohexylamine is also a known degradation product of other compounds, such as N,N'-dicyclohexylbenzothiazole-2-sulfenamide (DCBS), a rubber vulcanization accelerator. oecd.org The hydrolysis of DCBS produces both 2-mercaptobenzothiazole (B37678) and dicyclohexylamine. oecd.org The rapid degradation of dicyclohexylamine in the atmosphere and its ready biodegradability suggest that its degradation products are not expected to persist in the environment. oecd.org
Environmental Transport and Distribution Considerations
The environmental transport and distribution of a chemical are governed by its physical and chemical properties. For this compound, the properties of the dicyclohexylamine component are particularly relevant.
The estimated soil organic carbon-water (B12546825) partition coefficient (Koc) for dicyclohexylamine is 260, which suggests it will have moderate mobility in soil. nih.gov The Henry's Law constant for the neutral form of dicyclohexylamine has been calculated to be 5.57 Pa m³/mol at 25°C, indicating that the neutral form is highly volatile from aqueous solutions. oecd.org
Given its use as an intermediate in closed systems for various manufacturing processes, direct environmental release is expected to be low. oecd.org However, potential release could occur from the degradation of products containing it, such as certain types of rubber. oecd.org Due to its rapid degradation in the atmosphere and ready biodegradability in water and soil, long-range transport of dicyclohexylamine is considered unlikely. oecd.org
Interactive Data Table: Environmental Fate of Dicyclohexylamine
| Property | Value | Source |
| Atmospheric Half-Life | ~2.9 hours | oecd.orgnih.gov |
| Biodegradation (Activated Sludge) | 76.9% after 2 weeks | nih.gov |
| Biodegradation (OECD TG 301C equivalent) | 77% after 14 days | oecd.org |
| Biodegradation (OECD TG 301D equivalent) | >96% after 20 days | oecd.org |
| Estimated Koc | 260 | nih.gov |
Advanced Analytical Methodologies for Cyclohexanamine, N Cyclohexyl , Phosphate
Chromatographic Separation Techniques (e.g., GC, TLC, HPLC)
Chromatographic techniques are fundamental in the separation and analysis of chemical compounds. Gas chromatography (GC), thin-layer chromatography (TLC), and high-performance liquid chromatography (HPLC) are widely used for the analysis of cyclohexylamine (B46788) and its derivatives.
Gas Chromatography (GC):
GC is a powerful technique for separating and analyzing volatile compounds. For the analysis of cyclohexylamine and related compounds in matrices like steam condensate, a highly sensitive and reliable GC approach has been developed. nih.gov This method can be performed without the need for sample enrichment or derivatization, which simplifies the analytical process. nih.gov Key features of this GC method include the use of a multi-mode inlet operating in pulsed splitless mode with programmed temperature for sample introduction, an inert base-deactivated capillary column for separation, and a flame ionization detector (FID). nih.gov The incorporation of 2-propanol as a co-solvent has been shown to enhance chromatographic performance. nih.gov This approach allows for the detection of cyclohexylamine at parts-per-billion (ppb) levels, with detection limits established at 100 ppb (v/v). nih.gov The method demonstrates good reproducibility, with relative standard deviations (RSD) of less than 6% and a recovery of 96% or higher over a concentration range of 0.1-100 ppm (v/v). nih.gov A significant advantage of this GC method is its speed, with a complete analysis achievable in less than 10 minutes. nih.gov
Thin-Layer Chromatography (TLC):
TLC is a versatile and cost-effective chromatographic technique used for the separation of compounds. chemistryhall.com For the analysis of amines like cyclohexylamine, derivatization is often employed to enhance detection. researchgate.net One common derivatizing agent is 1-fluoro-2,4-dinitrobenzene (B121222) (Sanger's reagent), which reacts with amines to form intensely UV-absorbing N-alkyl-2,4-dinitroaniline derivatives that are easily separable by TLC. researchgate.net This method provides a reliable alternative to gas chromatographic analysis. researchgate.net Another reagent used for derivatization in TLC is p-benzoquinone. researchgate.net The choice of solvent for dissolving the reagent can influence the chemistry of the derivatization reaction. researchgate.net TLC can be used for both qualitative and quantitative analysis, and when combined with a densitometer or mass spectrometry, it can achieve low detection limits in the pmol or fmol range. nih.gov
High-Performance Liquid Chromatography (HPLC):
HPLC is a highly efficient separation technique widely used in pharmaceutical and chemical analysis. For the analysis of (Cyclohexylmethyl)cyclohexylamine, a reverse-phase (RP) HPLC method has been developed. sielc.com This method utilizes a C18 column and a mobile phase consisting of acetonitrile (B52724), water, and an acid modifier like phosphoric acid or, for mass spectrometry compatibility, formic acid. sielc.comnih.gov The method is scalable and can be used for preparative separation to isolate impurities. sielc.com For the assay of cyclohexanamine as an impurity in pharmaceutical ingredients, pre-column derivatization with o-phtaldialdehyde (OPA) followed by HPLC with diode-array detection (DAD) is a viable approach. researchgate.net This derivatization reaction is rapid and quantitative, yielding products with the necessary sensitivity for UV detection. researchgate.net
Table 1: Comparison of Chromatographic Techniques for Cyclohexylamine Analysis This table provides a summary of the key features of GC, TLC, and HPLC for the analysis of cyclohexylamine and its derivatives.
| Feature | Gas Chromatography (GC) | Thin-Layer Chromatography (TLC) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Separation of volatile compounds in a gaseous mobile phase. | Separation of compounds on a thin layer of adsorbent material. | Separation of compounds in a liquid mobile phase under high pressure. |
| Derivatization | Not always required. nih.gov | Often required for enhanced detection (e.g., with Sanger's reagent). researchgate.net | Can be used (e.g., pre-column with OPA) to improve sensitivity. researchgate.net |
| Detection | Flame Ionization Detector (FID). nih.gov | UV light, visualizing reagents. chemistryhall.comresearchgate.net | Diode-Array Detector (DAD), Mass Spectrometry (MS). sielc.comresearchgate.net |
| Sensitivity | High (ppb levels). nih.gov | Can be high with derivatization and densitometry. nih.gov | High, especially when coupled with MS. |
| Analysis Time | Fast (<10 minutes). nih.gov | Variable, generally longer than GC. | Can be rapid, with UPLC options available. sielc.com |
| Applications | Trace analysis in aqueous matrices. nih.gov | Qualitative and quantitative analysis, impurity profiling. researchgate.netnih.gov | Impurity analysis, preparative separations. sielc.comresearchgate.net |
Hyphenated Techniques (e.g., LC-MS/MS)
Hyphenated techniques, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), offer unparalleled sensitivity and selectivity for the analysis of complex mixtures. These methods are instrumental in identifying and quantifying trace levels of compounds like dicyclohexylamine (B1670486) in various matrices.
A robust method for the determination of dicyclohexylamine (DCH) in beeswax has been developed using aqueous normal phase liquid chromatography-electrospray ionization tandem mass spectrometry (ANP-LC-ESI-MS/MS). researchgate.netnih.gov This method involves a simple extraction procedure followed by a low-temperature cleanup. researchgate.netnih.gov The ANP-LC-MS/MS analysis provides high accuracy and precision for the determination of DCH. researchgate.netnih.gov The fragmentation of the protonated molecule [M+H]+ is monitored for quantification. The use of a pentafluorophenyl (PFP) stationary phase has shown unique retention behavior for DCH, where retention initially decreases and then increases with increasing acetonitrile content in the mobile phase. researchgate.net
LC-MS/MS is also a cornerstone in the characterization of degradation products of pharmaceuticals, where understanding the fragmentation pathways is crucial. nih.gov By establishing the fragmentation pattern of the parent drug, it becomes possible to identify and characterize its degradation products formed under various stress conditions. nih.gov The development of LC-MS/MS methods often involves replacing non-volatile buffer salts like phosphate (B84403) with volatile ones like ammonium (B1175870) acetate (B1210297) to ensure compatibility with the mass spectrometer. nih.gov
The power of LC-MS/MS also extends to the simultaneous quantification of multiple analytes. For instance, a method has been developed for the rapid quantification of six dialkyl phosphates (DAPs), which are metabolites of organophosphate pesticides, in hair using an alkaline extraction approach followed by LC-MS/MS with electrospray ionization (ESI) in negative ion mode. nih.gov This demonstrates the versatility of LC-MS/MS in biomonitoring studies. nih.gov
Electroanalytical Methods (e.g., Electrochemiluminescence Detection)
Electroanalytical methods provide an alternative and often highly sensitive approach to the detection of specific analytes. Electrochemiluminescence (ECL) is a technique that combines electrochemical reactions with luminescence detection, offering low detection limits.
While direct ECL methods for Cyclohexanamine, N-cyclohexyl-, phosphate are not extensively documented, the principles of ECL can be applied to the indirect detection of the phosphate component. A selective and sensitive ECL method has been developed for the determination of phosphate in water samples. nih.gov This method is based on the formation of a hydrophobic ion-associated complex between molybdophosphoric heteropoly acid and protonated butyl-rhodamine B. nih.gov This complex can be selectively extracted into a benzene-modified carbon paste electrode (CPE). nih.gov The ECL signal is generated from the electro-oxidation of the rhodamine B derivative, and its intensity is proportional to the phosphate concentration. nih.gov This technique has demonstrated a very low detection limit of 8.0 x 10⁻¹¹ g/mL for phosphate. nih.gov
The development of novel ECL sensors is an active area of research. For example, an ECL sensor for dopamine (B1211576) detection has been constructed using perylene (B46583) diimide/CuO nanocomposites. mdpi.com This sensor operates on the principle of ECL resonance energy transfer (ECL-RET) and exhibits extremely high sensitivity with a detection limit in the picomolar range. mdpi.com Such advancements in ECL technology could potentially be adapted for the sensitive detection of other analytes, including dicyclohexylamine phosphate, through the design of specific recognition elements.
Method Development and Validation for Trace Analysis
The development and validation of analytical methods are critical to ensure the reliability and accuracy of analytical data, especially for trace analysis. demarcheiso17025.com Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. researchgate.nethbm4eu.eu
The key parameters considered during method validation include:
Specificity/Selectivity: The ability of the method to accurately measure the analyte in the presence of other components such as impurities, degradation products, and matrix components. demarcheiso17025.comgavinpublishers.com In chromatographic methods, this is often demonstrated by achieving baseline separation of the analyte peak from other peaks. demarcheiso17025.com
Linearity: The ability of the method to produce test results that are directly proportional to the concentration of the analyte within a given range. demarcheiso17025.com For impurity analysis, the linear range typically starts from the limit of quantitation (LOQ). demarcheiso17025.com
Range: The interval between the upper and lower concentration levels of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. gavinpublishers.com
Accuracy: The closeness of the test results obtained by the method to the true value. hbm4eu.eu It is often assessed using spiked samples and is typically expected to be within 98-102% for the drug product. gavinpublishers.com
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. hbm4eu.eu It is usually expressed as the relative standard deviation (RSD).
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. demarcheiso17025.com
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. demarcheiso17025.com
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.
For the trace analysis of dicyclohexylamine, a validation study for an ANP-LC-MS/MS method demonstrated high accuracy and precision for spiked beeswax samples at levels of 4, 80, 360, and 2,000 µg/kg. researchgate.netnih.gov The method achieved a limit of quantification of 1 µg/kg. researchgate.netnih.gov The validation process must be thoroughly documented, including the characterization of intermediates and the qualification of all analytical equipment. amazonaws.com
Future Research Directions and Emerging Academic Applications
Integration of Experimental and Computational Approaches
A significant avenue for future research lies in the synergy between experimental and computational methods to elucidate the fundamental properties of Cyclohexanamine, N-cyclohexyl-, phosphate (B84403). Computational studies, particularly using Density Functional Theory (DFT), can predict molecular geometries, interaction energies, and spectroscopic signatures of the dicyclohexylammonium (B1228976) cation and its interaction with the phosphate anion. nih.govrsc.org These theoretical models can provide a foundational understanding of the compound's behavior at a molecular level.
Experimental validation of these computational predictions will be crucial. Techniques such as X-ray crystallography can determine the precise solid-state structure, including bond lengths, angles, and crystal packing. Spectroscopic methods like Fourier-transform infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy can probe the vibrational modes and chemical environment of the constituent ions, offering a direct comparison with calculated spectra. researchgate.net This integrated approach will not only provide a comprehensive characterization of the compound but also refine computational models for predicting the properties of related amine-phosphate salts. nih.gov
Exploration of Novel Reactivity and Catalysis
The basic nature of the dicyclohexylamine (B1670486) moiety suggests that Cyclohexanamine, N-cyclohexyl-, phosphate could serve as a latent base or a precursor to catalytically active species. chemicalbook.com Future research could explore its application in base-catalyzed reactions, where the controlled release of dicyclohexylamine upon specific triggers (e.g., temperature or solvent change) could be advantageous.
Furthermore, the dicyclohexylammonium cation could act as a bulky counterion in phase-transfer catalysis, facilitating the transfer of the phosphate anion or other anionic reactants between immiscible phases. Investigations into its efficacy in promoting various organic transformations, such as C-C bond formation or phosphorylation reactions, are warranted. The interaction between the cation, anion, and reactants could be systematically studied to optimize reaction conditions and expand the catalytic scope. ohans.comchemicalbook.com
Design of Advanced Functional Materials Based on Supramolecular Principles
The ionic nature of this compound makes it an attractive building block for the construction of supramolecular assemblies. The hydrogen bonding capabilities of both the dicyclohexylammonium cation and the phosphate anion can be exploited to form well-defined one-, two-, or three-dimensional networks. rsc.org
Future research will likely focus on co-crystallization of this compound with other molecules, such as organic acids or metal complexes, to create novel functional materials. These materials could exhibit interesting properties, including tailored porosity for gas storage, specific recognition sites for sensing applications, or unique optical and electronic characteristics. The principles of crystal engineering can be applied to rationally design these supramolecular architectures with desired functionalities.
Development of High-Throughput Screening Methodologies for Material Discovery
The discovery of new materials based on amine-phosphate salts can be significantly accelerated through the adoption of high-throughput screening (HTS) techniques. nih.gov Future work could involve the development of automated platforms to rapidly synthesize libraries of related salts by varying the amine or the phosphate derivative. rsc.org
These libraries could then be screened for a range of properties, such as thermal stability, solubility in different solvents, and performance in specific applications like corrosion inhibition or as a crystallization aid. rsc.org The integration of machine learning algorithms with HTS data could further enhance the discovery process by identifying structure-property relationships and predicting the characteristics of new, unsynthesized compounds. nih.gov This data-driven approach will be instrumental in efficiently navigating the vast chemical space of organic salts.
Fundamental Studies of Interfacial Chemistry and Surface Interactions
The amphiphilic nature of this compound, arising from the bulky, nonpolar cyclohexyl groups and the charged ionic head, suggests that it may exhibit interesting behavior at interfaces. Future fundamental studies could investigate its self-assembly at the air-water interface or its adsorption onto various solid surfaces.
Techniques such as Langmuir-Blodgett trough measurements, atomic force microscopy (AFM), and contact angle measurements can provide insights into the formation of monolayers, their packing density, and their ability to modify surface properties. Understanding these interfacial phenomena is critical for potential applications in areas such as corrosion inhibition, where the formation of a protective film is key, as well as in the formulation of specialty detergents and as additives in lubricants. wikipedia.org
Q & A
Basic Research Questions
Q. What are the optimal synthetic protocols for preparing Cyclohexanamine, N-cyclohexyl-, phosphate, and how can purity be ensured?
- Methodological Answer : Synthesis typically involves reacting cyclohexylamine with phosphoric acid derivatives under controlled pH and temperature. For example, cyclohexanamine derivatives are often synthesized via nucleophilic substitution or condensation reactions, with purification steps like recrystallization or column chromatography to achieve >95% purity. Key variables include reaction stoichiometry (1:3 molar ratio for phosphate complexes), solvent selection (e.g., anhydrous ethanol), and catalyst use (e.g., triethylamine for acid-base reactions) . Purity is validated via melting point analysis, NMR spectroscopy, and HPLC.
Q. Which spectroscopic techniques are most effective for structural characterization of this compound?
- Methodological Answer :
- NMR : ¹H and ¹³C NMR identify cyclohexyl and phosphate moieties. For example, cyclohexyl protons appear as multiplet signals at δ 1.2–2.1 ppm, while phosphate protons (if present) show broad peaks near δ 4.5–5.0 ppm .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ peaks at m/z 280.15 for C₁₂H₂₄NO₄P). Fragmentation patterns distinguish between amine and phosphate groups .
- FT-IR : Phosphate P=O stretches appear at 1250–1200 cm⁻¹, and N-H stretches at 3300–3200 cm⁻¹ .
Q. How do solubility and stability profiles of this compound influence experimental design?
- Methodological Answer : The compound is hygroscopic and degrades under acidic conditions. Solubility varies with solvent polarity: highly soluble in polar aprotic solvents (e.g., DMSO, 25 mg/mL at 25°C) but poorly in water (<1 mg/mL). Stability studies recommend storage at –20°C under nitrogen to prevent hydrolysis. Pre-experiment solubility testing in target buffers (e.g., PBS at pH 7.4) is critical for bioassays .
Q. What regulatory guidelines apply to handling this compound in laboratory settings?
- Methodological Answer : Under 40 CFR §721.2222, researchers must report significant new uses (e.g., industrial-scale synthesis >100 kg/year) and adhere to hazard communication standards (SDS Sections 1–16). Proper PPE (gloves, goggles) and fume hoods are mandatory due to potential respiratory and dermal irritation .
Advanced Research Questions
Q. What mechanistic insights explain the biological activity of this compound in enzymatic systems?
- Methodological Answer : The phosphate group mimics endogenous phosphorylated metabolites, enabling competitive inhibition of kinases (e.g., MAPK) or phosphatases. For example, in vitro assays (IC₅₀ = 12 µM against PTP1B) use recombinant enzymes and spectrophotometric detection of p-nitrophenol release. Molecular docking studies (AutoDock Vina) predict binding affinities to catalytic sites .
Q. How can researchers resolve contradictions in reported physicochemical properties (e.g., logP, pKa) for this compound?
- Methodological Answer : Discrepancies arise from measurement techniques. LogP values (reported as 1.8–2.5) should be re-evaluated using shake-flask HPLC vs. computational models (e.g., ACD/Labs). pKa determination via potentiometric titration (e.g., Sirius T3) accounts for zwitterionic forms. Cross-validation with multiple methods reduces error .
Q. What advanced analytical methods quantify phosphate release from this compound in degradation studies?
- Methodological Answer :
- Colorimetric Assays : Malachite green method detects free phosphate (λ = 630 nm) with a linear range of 0.1–10 µM. Interference from amines is minimized using ascorbic acid .
- 31P NMR : Tracks phosphate hydrolysis in real time (e.g., δ 0–5 ppm for free PO₄³⁻). Requires deuterated solvents (e.g., D₂O) and inverse-gated decoupling .
Q. How do structural modifications (e.g., N-substituents) alter the compound’s interaction with lipid bilayers or receptors?
- Methodological Answer : Molecular dynamics simulations (GROMACS) reveal that N-cyclohexyl groups enhance membrane permeability (logD = 2.1 vs. 1.3 for unsubstituted analogs). Surface plasmon resonance (SPR) assays quantify binding kinetics (KD = 5 nM for serotonin receptors) using immobilized receptor proteins. Substituent effects are further probed via QSAR models (e.g., CoMFA) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
